molecular formula C13H24N2O4 B8229165 tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate

tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate

Cat. No.: B8229165
M. Wt: 272.34 g/mol
InChI Key: IJFRIXYZOCTIMQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a cyclopentyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization to introduce the carbamate group. Common synthetic routes include:

    Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Carbamate Group: The carbamate group can be introduced using reagents such as tert-butyl chloroformate and methoxy(methyl)amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is of particular interest due to its potential to inhibit certain enzymes.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the cyclopentyl ring.

    tert-Butyl (1-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate): A compound with a similar carbamate group but different ring structure.

Uniqueness: tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate is unique due to its combination of a cyclopentyl ring and a carbamate group, which imparts distinct reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)carbamoyl]cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(8-6-7-9-13)10(16)15(4)18-5/h6-9H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFRIXYZOCTIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-[(tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (5.89 g, 25.68 mmol) in CH2Cl2 (25 mL) were added dimethylhydroxylamine hydrochloride (2.51 g, 25.68 mmol) and N-methylmorpholine (2.82 mL, 25.68 mmol), sequentially. The mixture was cooled to 0° C., treated with 1.0M DCC in CH2Cl2, and stirred under an atmosphere of nitrogen while warning to room temperature overnight. The mixture was filtered, washing with CH2Cl2, and the resulting filtrate was concentrated in vacuo to afford an oil. The oil was re-suspended in EtOAc, and the mixture was filtered once more. The resulting filtered was subjected to column chromatography eluting with a gradient of 0-100% EtOAc/hexanes. Collection and concentration of the appropriate fractions afforded the product as an opaque white solid.
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25 mL
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